molecular formula C19H27NO B7370907 N-[1-(2,4-dimethylphenyl)ethyl]-N-methyloct-7-ynamide

N-[1-(2,4-dimethylphenyl)ethyl]-N-methyloct-7-ynamide

Cat. No.: B7370907
M. Wt: 285.4 g/mol
InChI Key: LGXAVFJFDHTYLX-UHFFFAOYSA-N
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Description

N-[1-(2,4-dimethylphenyl)ethyl]-N-methyloct-7-ynamide is an organic compound with a complex structure It is characterized by the presence of a dimethylphenyl group attached to an ethyl chain, which is further connected to an oct-7-ynamide moiety

Properties

IUPAC Name

N-[1-(2,4-dimethylphenyl)ethyl]-N-methyloct-7-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO/c1-6-7-8-9-10-11-19(21)20(5)17(4)18-13-12-15(2)14-16(18)3/h1,12-14,17H,7-11H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXAVFJFDHTYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N(C)C(=O)CCCCCC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dimethylphenyl)ethyl]-N-methyloct-7-ynamide typically involves multiple steps. One common method includes the alkylation of 2,4-dimethylphenylamine with an appropriate alkyl halide to introduce the ethyl group. This is followed by the coupling of the resulting intermediate with an oct-7-ynoic acid derivative under amide formation conditions. The reaction conditions often involve the use of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amide bond formation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dimethylphenyl)ethyl]-N-methyloct-7-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alkanes, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(2,4-dimethylphenyl)ethyl]-N-methyloct-7-ynamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly in the context of amide bond formation and cleavage.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers due to its reactive functional groups.

Mechanism of Action

The mechanism by which N-[1-(2,4-dimethylphenyl)ethyl]-N-methyloct-7-ynamide exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the target. The pathways involved often include the modulation of enzymatic activity, leading to changes in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide
  • 1-(2,4-Dimethylphenyl)ethanone
  • 1,2-Bis(3,4-dimethylphenyl)ethane

Uniqueness

N-[1-(2,4-dimethylphenyl)ethyl]-N-methyloct-7-ynamide is unique due to its combination of a dimethylphenyl group with an oct-7-ynamide moiety This structural arrangement provides distinct chemical properties and reactivity compared to similar compounds

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